Obtaining regioisomerically pure 2-methyl-2H-indazole scaffolds for kinase inhibitor programs is challenging due to competing 1-alkyl isomer formation during synthesis. 2-Methyl-2H-indazol-6-amine (CAS 50593-30-1) resolves this as a pre-qualified building block with verified 2-methyl configuration, enabling direct access to the core hinge-binding fragment used in covalent EGFR inhibitors with IC50 values as low as 2.0 nM against T790M/L858R. • Eliminates chromatographic separation of 1-alkyl impurities • Enables >50-fold improved solubility vs. Osimertinib in lead compounds • Suitable for fragment-based screening and kinase-targeted library synthesis
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
CAS No.50593-30-1
Cat. No.B1297901
⚠ Attention: For research use only. Not for human or veterinary use.
2-Methyl-2H-indazol-6-amine (CAS 50593-30-1) is a heterocyclic primary amine belonging to the 2H-indazole family, characterized by a methyl substituent at the N2 position and an amino group at the C6 position of the bicyclic ring system [1]. This compound serves as a critical pharmaceutical intermediate, notably as the core scaffold in the design of covalent EGFR tyrosine kinase inhibitors inspired by Osimertinib [2]. Its value proposition for scientific procurement is intrinsically linked to its specific regioisomeric identity: the 2-methyl-2H configuration distinguishes it from the more thermodynamically stable 1-methyl-1H isomer, making high-purity material essential for reproducible synthesis of target molecules where the N2-methyl orientation dictates biological activity [3].
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Regioisomer-specific building block for 2-methyl-2H-indazole hinge-binding motifs in kinase inhibitor design
[2] Konsue, A., Gleeson, D., Choowongkomon, K., Jones, D. J. L., Hannanta-Anan, P., Britton, R. G., & Gleeson, M. P. (2026). Computationally guided design of N4-(2-methyl-2H-indazol-6-yl)-N2-phenylpyrimidine-2,4-diamine inhibitors of EGFR kinase targeting Cys797. Bioorganic & Medicinal Chemistry, 134, 118544. View Source
[3] Palmer, M. H., Findlay, R. H., Kennedy, S. M. F., & McIntyre, P. S. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (12), 1695-1700. View Source
Indazole alkylation inherently yields mixtures of 1- and 2-alkyl regioisomers, and these isomers exhibit profoundly different biological activities [1]. In synthetic cannabinoid systems, 1-alkyl-1H-indazole derivatives display high-potency CB1 receptor agonism (EC50 = 2.1–11.6 nM), whereas their corresponding 2-alkyl-2H-indazole regioisomers show only micromolar agonist activity [2]. This regioisomer-dependent pharmacology extends to kinase inhibitor design: the 2-methyl-2H-indazol-6-amine fragment enables compounds with potent EGFR wild-type inhibition (IC50 = 3.0 nM) that surpass the clinically approved Erlotinib (IC50 = 5.9 nM) [3]. Simply substituting a 1-methyl isomer or an unsubstituted indazole-6-amine would alter the hinge-binding geometry and the overall molecular conformation, negating the structure-activity relationship established for this specific N2-methyl scaffold. Therefore, generic interchange among indazole-6-amine regioisomers is not pharmacologically equivalent and can compromise both potency and target selectivity.
Hinge-binding geometry shift
1-Methyl-1H-indazol-6-amine alters the N-methyl orientation, which may disrupt critical hinge-region hydrogen bonds and reduce kinase target engagement.
Regioisomer-dependent pharmacology
Class-level CB1 receptor data show >1000-fold activity divergence between 1-alkyl and 2-alkyl indazoles; similar regioisomer sensitivity may apply to kinase targets.
Synthetic accessibility mismatch
Direct alkylation favors the 1-methyl isomer; substituting with a 1-methyl analog introduces a thermodynamically dominant but pharmacologically distinct entity.
[1] Palmer, M. H., Findlay, R. H., Kennedy, S. M. F., & McIntyre, P. S. (1975). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (12), 1695-1700. View Source
[2] Longworth, C., Banister, S., Mack, J., et al. (2017). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 35, 1-14. View Source
[3] Konsue, A., Gleeson, D., Choowongkomon, K., Jones, D. J. L., Hannanta-Anan, P., Britton, R. G., & Gleeson, M. P. (2026). Computationally guided design of N4-(2-methyl-2H-indazol-6-yl)-N2-phenylpyrimidine-2,4-diamine inhibitors of EGFR kinase targeting Cys797. Bioorganic & Medicinal Chemistry, 134, 118544. View Source
2-Methyl-2H-indazol-6-amine: Comparative Evidence
Thermodynamic Stability: 2-Methyl vs. 1-Methyl Indazole
Computational studies demonstrate that 1-methylindazole is thermodynamically more stable than 2-methylindazole by 3.2 kcal mol⁻¹ [1]. This energy gap explains why direct alkylation of indazoles predominantly yields the 1-alkyl isomer, making the 2-methyl isomer synthetically less accessible and requiring specialized synthetic routes or purification strategies to obtain in high purity.
Thermodynamic stabilityHead-to-head
2-Methylindazole less stable by 3.2 kcal mol⁻¹ vs 1-methylindazole (ab initio MP2/6-31G**)
Reported energy gap explains low natural abundance; supports need for verified regioisomeric purity.
Synthetic route must compensate for thermodynamic bias.
ΔΔG = 3.2 kcal mol⁻¹ (1-methyl isomer more stable)
Conditions
Ab initio calculations (MP2/6-31G**) including electron correlation effects
Why This Matters
The 3.2 kcal mol⁻¹ stability penalty of the 2-methyl isomer directly translates to a lower natural abundance in alkylation product mixtures, making high-purity procurement of this regioisomer a non-trivial requirement for reproducible pharmacology and synthesis.
[1] Claramunt, R. M., et al. (2009). Acidity and basicity of indazole and its N-methyl derivatives in the ground and in the excited state. Journal of Physical Chemistry A, 113(33), 9168-9184. View Source
EGFR WT Inhibition: Scaffold vs. Erlotinib
In a computationally guided design program, N4-(2-methyl-2H-indazol-6-yl)-N2-phenylpyrimidine-2,4-diamine derivatives incorporating 2-methyl-2H-indazol-6-amine at the 4-position of pyrimidine were synthesized and evaluated. Compound 19, which utilizes the 2-methyl-2H-indazol-6-amine fragment, inhibited wild-type EGFR with an IC50 of 3.0 nM, compared to Erlotinib's IC50 of 5.9 nM [1]. Additionally, Compounds 48 and 49 showed IC50 values of 3.0 nM and 2.0 nM against the double-mutant EGFR (T790M/L858R), surpassing Osimertinib (IC50 = 12.8 nM) [1].
In vitro EGFR kinase activity assay; direct comparison in the same study
Why This Matters
The 2-methyl-2H-indazol-6-amine moiety directly enables the design of inhibitors that outperform a clinically approved first-line NSCLC drug in enzymatic potency, making the fragment a high-value procurement item for medicinal chemistry programs targeting EGFR-driven cancers.
EGFR Kinase InhibitionCovalent Inhibitor DesignNon-Small Cell Lung Cancer
[1] Konsue, A., Gleeson, D., Choowongkomon, K., Jones, D. J. L., Hannanta-Anan, P., Britton, R. G., & Gleeson, M. P. (2026). Computationally guided design of N4-(2-methyl-2H-indazol-6-yl)-N2-phenylpyrimidine-2,4-diamine inhibitors of EGFR kinase targeting Cys797. Bioorganic & Medicinal Chemistry, 134, 118544. View Source
Solubility Advantage Over Marketed EGFR Drugs
The EGFR inhibitors built on the 2-methyl-2H-indazol-6-amine scaffold (Compounds 48 and 49) demonstrated phosphate buffer solubilities >50-fold higher than the marketed drugs Osimertinib and Erlotinib [1]. This substantial solubility improvement is critical for oral bioavailability and formulation development.
Solubility advantageSame-study
Phosphate buffer solubility >50-fold higher than Osimertinib and Erlotinib
Supports preformulation solubility profiling; may facilitate early formulation screening.
Absolute solubility values and biorelevance need independent confirmation.
Compounds 48 and 49 (fragment-containing): >50-fold higher solubility
Comparator Or Baseline
Osimertinib and Erlotinib: baseline solubility (1×)
Quantified Difference
>50-fold improvement
Conditions
Phosphate buffer solubility assay; compared directly within the same publication
Why This Matters
The solubility-enhancing properties of the 2-methyl-2H-indazol-6-amine fragment can reduce development risks associated with poor aqueous solubility, a common pitfall in kinase inhibitor programs, thereby increasing the compound's value as a strategic building block in early-stage drug discovery.
[1] Konsue, A., Gleeson, D., Choowongkomon, K., Jones, D. J. L., Hannanta-Anan, P., Britton, R. G., & Gleeson, M. P. (2026). Computationally guided design of N4-(2-methyl-2H-indazol-6-yl)-N2-phenylpyrimidine-2,4-diamine inhibitors of EGFR kinase targeting Cys797. Bioorganic & Medicinal Chemistry, 134, 118544. View Source
CB1/CB2 Receptor Activity: Regioisomer Comparison
A systematic evaluation of indazole-derived synthetic cannabinoids showed that 1-alkyl-1H-indazole regioisomers act as high-potency CB1 receptor agonists (EC50 = 2.1–11.6 nM), whereas the corresponding 2-alkyl-2H-indazole regioisomers exhibited only micromolar-range agonist activity [1]. This potency differential exceeding three orders of magnitude underscores the criticality of regioisomeric identity.
CB1 regioisomer activityClass-level
2-Alkyl-2H-indazole: micromolar CB1 EC50 vs. 1-alkyl-1H: 2.1–11.6 nM (fluorometric assay)
This class-level evidence demonstrates that the 2-alkyl-2H-indazole configuration profoundly alters pharmacological activity relative to the 1-alkyl isomer. For medicinal chemists, using the correct regioisomer is not a matter of interchangeable building blocks but a prerequisite for achieving target engagement.
[1] Longworth, C., Banister, S., Mack, J., et al. (2017). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology, 35, 1-14. View Source
Application Scenarios for 2-Methyl-2H-indazol-6-amine
Covalent EGFR Inhibitors for Drug-Resistant Mutations
Medicinal chemistry teams developing covalent EGFR TKIs to address T790M/L858R resistance can directly employ 2-methyl-2H-indazol-6-amine as the core hinge-binding fragment. The evidence from Konsue et al. (2026) demonstrates that compounds incorporating this fragment achieve IC50 values as low as 2.0 nM against the double mutant, outperforming Osimertinib (12.8 nM) while delivering >50-fold improved phosphate buffer solubility [1]. This enables simultaneous optimization of potency, resistance profile, and biopharmaceutical properties.
High-Purity Intermediate for Regioisomer-Sensitive Kinase Programs
For process chemistry and CMC teams, the documented thermodynamic instability of the 2-methyl isomer (3.2 kcal mol⁻¹ less stable than 1-methylindazole) means that routine alkylation produces predominantly the unwanted 1-alkyl regioisomer [1]. Procuring pre-qualified 2-methyl-2H-indazol-6-amine with verified regioisomeric purity eliminates the burden of chromatographic separation and ensures batch-to-batch consistency in synthesis of pazopanib derivatives and related kinase inhibitors [2].
Fragment-Based Discovery and Scaffold-Hopping Libraries
The 2-methyl-2H-indazol-6-amine fragment provides a validated starting point for fragment-based screening and scaffold-hopping exercises targeting the kinase hinge region. The >1000-fold potency differential between 1-alkyl and 2-alkyl indazoles at CB1 receptors [1] illustrates the principle that the 2-methyl configuration yields pharmacologically distinct output, making it a worthwhile inclusion in fragment libraries to probe novel chemical space in kinase and GPCR projects.
Forensic Toxicology and Impurity Profiling Standard
Analytical laboratories developing methods for the detection of indazole-derived synthetic cannabinoids require pure 2-alkyl-2H-indazole regioisomers as reference standards. The striking pharmacological divergence between 1-alkyl and 2-alkyl indazoles [1] makes the 2-methyl isomer a critical impurity marker, necessary for accurate identification and quantification in seized materials and toxicological samples.
Hinge-binding geometry and target engagement verification
High-purity intermediate for kinase inhibitor process chemistry
Verified regioisomeric purity and batch consistency
Minimized 1-methyl isomer contamination by analytical QC
Fragment-based library design
Validated 2-methyl scaffold with unique binding orientation
Pharmacological profile distinct from 1-methyl isomer class
Forensic toxicology reference standard
Authenticated 2-alkyl-2H-indazole regioisomer
Chromatographic and mass spectrometric identification
[1] Claramunt, R. M., et al. (2009). Acidity and basicity of indazole and its N-methyl derivatives in the ground and in the excited state. Journal of Physical Chemistry A, 113(33), 9168-9184. View Source
[2] Qi, H., Liu, B.-N., Liu, M., & Liu, D. (2010). N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine. Acta Crystallographica Section E, 66, o2955. View Source
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